2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]oxazol-2-ylthio)butanamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and other fields. The structure of 2-(Benzo[d]oxazol-2-ylthio)butanamide consists of a benzoxazole ring fused with a butanamide moiety through a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)butanamide typically involves the reaction of benzo[d]oxazole-2-thiol with a suitable butanamide derivative. One common method involves the use of benzo[d]oxazole-2-thiol and a butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 2-(Benzo[d]oxazol-2-ylthio)butanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-ylthio)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form the corresponding alcohol.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid, bromine, and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitrated, halogenated, and sulfonated derivatives of the benzoxazole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-(Benzo[d]oxazol-2-ylthio)butanamide can be compared with other benzoxazole derivatives, such as:
2-(Benzo[d]oxazol-2-yl)aniline: Known for its anti-inflammatory properties.
2-(Benzo[d]oxazol-2-yl)ethanol: Studied for its antimicrobial activity.
2-(Benzo[d]oxazol-2-yl)acetic acid: Investigated for its potential as an anticancer agent.
The uniqueness of 2-(Benzo[d]oxazol-2-ylthio)butanamide lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)butanamide |
InChI |
InChI=1S/C11H12N2O2S/c1-2-9(10(12)14)16-11-13-7-5-3-4-6-8(7)15-11/h3-6,9H,2H2,1H3,(H2,12,14) |
InChI Key |
XNKYTIRNYODOHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)SC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.